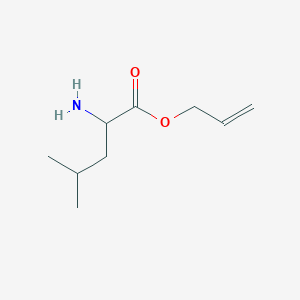
prop-2-en-1-yl 2-amino-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
prop-2-en-1-yl 2-amino-4-methylpentanoate: is a derivative of the essential amino acid L-leucine It is characterized by the presence of an allyl ester group attached to the carboxyl group of L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: prop-2-en-1-yl 2-amino-4-methylpentanoate can be synthesized through the esterification of L-leucine with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of L-leucine allyl ester may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: prop-2-en-1-yl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or nucleophiles can be used under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: prop-2-en-1-yl 2-amino-4-methylpentanoate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, L-leucine allyl ester is used to study the transport and metabolism of amino acid derivatives. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, L-leucine allyl ester is used in the production of polymers and other materials with specific properties. It is also used in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of L-leucine allyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it is taken up by cells through amino acid transporters and undergoes metabolic transformations. These transformations can lead to the activation or inhibition of specific signaling pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
- L-Leucine methyl ester
- L-Leucine ethyl ester
- L-Leucine isopropyl ester
- L-Leucine benzyl ester
Comparison: prop-2-en-1-yl 2-amino-4-methylpentanoate is unique due to the presence of the allyl group, which imparts different chemical reactivity compared to other esters of L-leucine. This unique reactivity makes it a valuable compound in synthetic chemistry and research applications. The allyl group also allows for specific interactions with biological targets, making it a useful tool in the study of amino acid metabolism and signaling pathways .
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
prop-2-enyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3 |
InChI-Schlüssel |
QJLFJEIEFSDWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OCC=C)N |
Sequenz |
L |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















